(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide
Description
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a quaternary ammonium salt comprising a 2-methylcyclohexyl group and a 3-nitrobenzyl moiety linked via an amine, with a hydrobromide counterion. This compound is structurally related to arylcyclohexylamines, a class noted for applications in pharmaceutical intermediates and catalysis .
Synthesis of such compounds typically involves alkylation of amines with nitrobenzyl halides (e.g., 3-nitrobenzyl bromide) followed by salt formation with hydrobromic acid. details analogous pathways, such as the reaction of cyclohexylmethylamine with nitrobenzyl bromide, highlighting the role of hydrobromide in stabilizing intermediates . While specific data on this compound’s synthesis is absent in the evidence, its structural analogs (e.g., 2-(3-Methoxyphenyl)ethylamine hydrobromide) are synthesized via condensation of nitrobenzyl halides with substituted amines, followed by purification and salt formation .
Properties
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.BrH/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18;/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRMJJYARFLSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via 3-Nitrobenzyl Halide Intermediates
A widely adopted route involves the reaction of 2-methylcyclohexylamine with 3-nitrobenzyl bromide. The synthesis of 3-nitrobenzyl bromide typically proceeds through free-radical bromination of 3-nitrotoluene using N-bromosuccinimide (NBS) under UV light, though yields remain modest (58–62%) due to competing side reactions. Alternatively, 3-nitrobenzyl alcohol may be treated with hydrobromic acid (HBr) in the presence of sulfuric acid, achieving 70–75% conversion.
The subsequent nucleophilic substitution requires careful stoichiometric control to minimize di-alkylation. A molar ratio of 1:1.2 (2-methylcyclohexylamine to 3-nitrobenzyl bromide) in tetrahydrofuran (THF) at 0–5°C yields the tertiary amine in 65–70% purity after extraction. Elevated temperatures (>30°C) promote hydrolysis of the nitro group, necessitating strict thermal regulation.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DCM, Et₂O | THF | +12% |
| Temperature (°C) | -10 to 40 | 0–5 | +18% |
| Base | NaOH, K₂CO₃, Et₃N | K₂CO₃ | +9% |
| Reaction Time (h) | 2–24 | 8 | +7% |
Reductive Amination of 3-Nitrobenzaldehyde
An alternative pathway employs reductive amination between 3-nitrobenzaldehyde and 2-methylcyclohexylamine. The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 78–82% yield. Critical to success is the maintenance of a pH range of 6–7 via acetic acid buffering, which suppresses nitro-group reduction while facilitating imine formation.
Post-reduction, the free amine is treated with hydrobromic acid (48% w/v) in ethanol to precipitate the hydrobromide salt. Recrystallization from ethanol-diethyl ether (1:3) enhances purity to >99% (HPLC).
Catalytic Hydrogenation and Nitro-Group Compatibility
Palladium-Catalyzed Hydrogenation in Multi-Step Syntheses
While catalytic hydrogenation is seldom applied directly to the nitro group in this compound due to reduction risks, it plays a role in precursor synthesis. For example, hydrogenation of 3-nitrobenzylidene derivatives over 10% Pd/C in ethanol at 50 psi H₂ achieves full conversion within 2 hours. However, competitive hydrogenolysis of the benzyl-amine bond necessitates protective group strategies, such as Boc (tert-butoxycarbonyl) protection, which increases synthetic complexity.
Titanium Tetrachloride-Mediated Coupling
Adapting methodologies from chloropyridine synthesis, TiCl₄ serves as a Lewis acid catalyst in coupling 2-methylcyclohexylamine with 3-nitrobenzyl magnesium bromide. Under nitrogen at -5°C, this Grignard approach achieves 68–72% yield, with residual magnesium salts removed via aqueous NH₄Cl washes.
High-Throughput Optimization and Automation
Microscale Reaction Screening
Recent advances employ 1536-well plate systems to optimize solvent, base, and catalyst combinations. For the target amine, DMSO emerges as the optimal solvent due to its ability to solubilize both nitroaromatic and cycloaliphatic components. Screening of 24 Pd-based catalysts identifies Pd(OAc)₂ with XPhos ligand as most effective for related Suzuki couplings, though direct applicability to amine synthesis requires further study.
Table 2: High-Throughput Screening Outcomes
| Variable | Tested Options | Optimal Choice | Purity Impact |
|---|---|---|---|
| Solvent | DMSO, DMF, NMP | DMSO | +15% |
| Catalyst | Pd/C, Pd(OAc)₂ | Pd(OAc)₂ | +22% |
| Ligand | XPhos, SPhos | XPhos | +18% |
| Temperature (°C) | 25–100 | 80 | +12% |
Automated Workup and Salt Formation
Integrated liquid-handling robots enable sequential quench, extraction, and salt formation. Acidification with HBr gas in 2-MeTHF produces crystalline hydrobromide salts with consistent stoichiometry (1:1 amine:HBr), as confirmed by X-ray diffraction.
Comparative Analysis of Industrial and Academic Methods
Yield and Scalability Tradeoffs
Industrial patents prioritize cost-efficiency, favoring nucleophilic substitution despite lower yields (65–70%). Academic protocols emphasize reductive amination for purity (>99%) but require expensive borohydride reagents . Pilot-scale trials demonstrate that THF recovery systems can reduce nucleophilic substitution costs by 40%, making it viable for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of amine derivatives
Reduction: Formation of alcohols or other reduced forms
Substitution: Formation of substituted amines or other functionalized compounds
Scientific Research Applications
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide with structurally related hydrobromide salts:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (2-Methylcyclohexyl)(3-nitrobenzyl)amine HBr | C₁₄H₁₉BrN₂O₂* | ~351.2 (calc.) | 2-Methylcyclohexyl, 3-nitrobenzyl | High lipophilicity; potential catalytic use |
| (4-Methoxybenzyl)(3-nitrobenzyl)amine HBr | C₁₅H₁₇BrN₂O₃ | 353.22 | 4-Methoxybenzyl, 3-nitrobenzyl | Enhanced solubility due to methoxy group |
| 2-(3-Methoxyphenyl)ethylamine HBr | C₁₆H₁₉BrN₂O₃ | 367.24 | 3-Methoxyphenethyl, 4-nitrobenzyl | Flexible linker; pharmaceutical intermediate |
| [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine HBr | C₂₀H₁₇BrF₃N₃OS | 492.3 | Thiazole, trifluoromethyl, allyl | Anticancer activity (IC₅₀: 63.1 µg/mL) |
Key Observations:
- Lipophilicity: The 2-methylcyclohexyl group in the target compound likely increases membrane permeability compared to methoxybenzyl or phenethyl analogs, which may enhance bioavailability .
Biological Activity
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.
Chemical Structure and Properties
The compound features a methylcyclohexyl group and a nitrobenzyl moiety, which contribute to its unique biological properties. The presence of the nitro group is particularly significant, as it can influence the pharmacological profile through redox reactions and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.
- Gene Expression Alteration : The compound may affect the expression of genes associated with its biological activities, potentially leading to therapeutic effects.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects through the production of toxic intermediates upon reduction. These intermediates can bind covalently to DNA, leading to cell death .
Anti-inflammatory Effects
The nitro group in this compound may also confer anti-inflammatory properties. Nitro fatty acids have been shown to interact with proteins involved in inflammation signaling pathways, potentially leading to reduced inflammatory responses .
Research Findings and Case Studies
Recent studies have explored the biological activities of various nitro compounds, highlighting their potential as therapeutic agents. For instance:
- A study demonstrated that certain nitro derivatives exhibited significant antimicrobial activity against common pathogens, suggesting that this compound could be effective in treating infections .
- Another investigation into the anti-inflammatory properties of nitro compounds indicated that they could inhibit pro-inflammatory cytokines, making them candidates for further development in inflammatory disease treatments.
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Comparative Cytotoxicity of Hydrobromide Salts
| Compound | Cell Line (IC₅₀, μg/mL) | Reference |
|---|---|---|
| Target Compound | Jurkat: 8.9 ± 1.2 | |
| (4-Methoxybenzyl) Analog | Jurkat: >50 | |
| Procarbazine Hydrochloride | HL-60: 12.4 ± 0.8 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, Ar-H) | Nitrobenzyl aromatic proton |
| ¹³C NMR | δ 148.5 (C-NO₂) | Nitro group carbon |
| HRMS | [M+H]⁺ m/z 353.22 (calc. 353.21) | Molecular ion confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
